6-Chloro-9-cyclopropyl-9h-purine
Overview
Description
6-Chloro-9-cyclopropyl-9H-purine is a chemical compound with the molecular weight of 194.62 .
Molecular Structure Analysis
The IUPAC name for this compound is 6-chloro-9-cyclopropyl-9H-purine . The InChI code is 1S/C8H7ClN4/c9-7-6-8(11-3-10-7)13(4-12-6)5-1-2-5/h3-5H,1-2H2 .Physical And Chemical Properties Analysis
6-Chloro-9-cyclopropyl-9H-purine is a solid substance . It has a molecular weight of 194.62 .Scientific Research Applications
Antiviral Applications
6-Chloro-9-cyclopropyl-9H-purine has been explored for its antiviral properties. For instance, Kelley, Linn, and Selway (1989) synthesized a series of purines including derivatives of 6-chloro-9H-purine for antirhinovirus activity, demonstrating their potential in combating viruses like the rhinovirus (Kelley, Linn, & Selway, 1989).
Antimycobacterial Properties
Research by Bakkestuen, Gundersen, and Utenova (2005) indicates that derivatives of 6-chloro-9H-purine, such as 9-benzyl-6-(2-furyl)purines, show promise in treating Mycobacterium tuberculosis. These compounds, especially those with electron-donating substituents, have demonstrated significant antimycobacterial activity (Bakkestuen, Gundersen, & Utenova, 2005).
Anticonvulsant Potential
Kelley et al. (1988) explored 9-alkyl-6-substituted-purines, derived from 6-chloropurine, for their anticonvulsant properties against seizures in rats. This study opened up possibilities for 6-chloro-9H-purine derivatives as new classes of anticonvulsant agents (Kelley et al., 1988).
Synthesis of Nucleoside Analogs
Research on the synthesis of nucleoside analogs has utilized 6-chloro-9H-purine as a key intermediate. Szarek, Vyas, and Achmatowicz (1975) synthesized various nucleoside analogs, including 6-chloro-9-(1,4-oxathian-2-yl)-9H-purine, highlighting the compound's utility in creating complex organic molecules (Szarek, Vyas, & Achmatowicz, 1975).
Eco-Friendly Synthesis Methods
Maddila, Momin, Lavanya, and Rao (2016) reported an eco-friendly synthesis approach for 6-chloro-8-substituted-9H-purine derivatives. This method uses cellulose sulfuric acid as a catalyst and offers several advantages like high yields and mild reaction conditions, emphasizing the compound's versatility in green chemistry applications (Maddila, Momin, Lavanya, & Rao, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be a building block in chemical synthesis and is used as an intermediate in the preparation of 9-alkylpurines .
Mode of Action
It is known to be involved in the synthesis of 9-alkylpurines
Biochemical Pathways
As an intermediate in the preparation of 9-alkylpurines
Result of Action
properties
IUPAC Name |
6-chloro-9-cyclopropylpurine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-7-6-8(11-3-10-7)13(4-12-6)5-1-2-5/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQPMAOEUNCGBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C2N=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289396 | |
Record name | 6-chloro-9-cyclopropyl-9h-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6627-30-1 | |
Record name | 6627-30-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60635 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-chloro-9-cyclopropyl-9h-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-9-cyclopropyl-9H-purine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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